molecular formula C21H16ClFN2O3S2 B2977482 (3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894686-36-3

(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2977482
CAS No.: 894686-36-3
M. Wt: 462.94
InChI Key: PXKGWCZGTXNCDN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core substituted with a 3-fluorobenzyl group at position 1 and a (3-chloro-2-methylphenyl)aminomethylene moiety at position 3 in the Z-configuration. Its synthesis likely involves cyclization and functionalization steps analogous to those reported for related sulfonamide- or thiazine-based systems, as seen in the formation of 1,2-benzothiazine 1,1-dioxides and triazole-thione intermediates .

Properties

IUPAC Name

(3Z)-3-[(3-chloro-2-methylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S2/c1-13-16(22)6-3-7-17(13)24-11-19-20(26)21-18(8-9-29-21)25(30(19,27)28)12-14-4-2-5-15(23)10-14/h2-11,24H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKGWCZGTXNCDN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The structure of the compound can be represented as follows:

C17H16ClN2O2S\text{C}_{17}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

This structure includes a thieno-thiazin core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly focusing on its antitumor and antimicrobial properties. The following sections detail specific findings from research studies.

Antitumor Activity

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity.
    • A structure-activity relationship (SAR) analysis suggested that modifications to the thiazine core could enhance cytotoxicity and selectivity towards cancer cells .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses revealed an increase in sub-G1 phase populations in treated cells, suggesting cell cycle arrest and apoptosis induction .

Antimicrobial Activity

  • Antibacterial Properties :
    • The compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
    • Minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .
  • Antifungal Activity :
    • Preliminary studies indicated antifungal properties against Candida albicans and Aspergillus niger. The compound's ability to disrupt fungal cell membranes was suggested as a potential mechanism of action .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Study 1 : A study conducted by Zhang et al. (2020) investigated the effects of this compound on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
  • Study 2 : Another research effort focused on the antimicrobial efficacy of the compound against biofilms formed by Staphylococcus aureus. The results showed that it could effectively inhibit biofilm formation at sub-MIC levels, suggesting its utility in treating chronic infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AntitumorMCF-710Induction of apoptosis
AntitumorHeLa8Caspase pathway activation
AntibacterialMRSA16Disruption of cell wall synthesis
AntibacterialE. coli32Inhibition of protein synthesis
AntifungalC. albicans20Disruption of cell membrane integrity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide- or thiazine-derived heterocycles. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Reported Properties Reference
"(3Z)-3-{...}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" (Target) Thieno-thiazinone 2,2-dioxide 3-fluorobenzyl, (3-chloro-2-methylphenyl)amino Hypothesized enhanced binding due to halogenation; no direct bioactivity data available N/A
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole-3-thione 3-fluorophenyl Synthesized in 85% yield; potential antimicrobial activity inferred from similar triazoles [1]
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) Benzo[e]thiazine 1,1-dioxide N,N-dimethylamino Synthesized via cyclization; structural analogs used in anti-inflammatory applications [2]
2,3-Dihydro-1,2-benzothiazole 1,1-dioxides (11) Dihydrobenzothiazole 1,1-dioxide Sulfonamide backbone Generated via sulfamoylation; explored as protease inhibitors [2]

Key Observations:

Synthetic Pathways: The target compound’s synthesis likely parallels methods for triazole-thiones (e.g., thiocarbohydrazide fusion ) and benzothiazine dioxides (e.g., cyclization with sulfamoyl chlorides ). However, its thieno-thiazinone core introduces additional complexity.

Bioactivity Potential: Fluorine and chlorine atoms in the target compound could mimic the pharmacophore roles seen in triazole-thiones (e.g., antimicrobial activity ) or benzothiazine dioxides (e.g., anti-inflammatory effects ).

Stability and Solubility :

  • Sulfone groups (2,2-dioxide) in the target compound and analogs (e.g., compounds 7 and 11 ) enhance polarity, improving aqueous solubility but possibly reducing membrane permeability.
  • The 3-fluorobenzyl group may counterbalance this by increasing lipophilicity, a strategy employed in CNS-targeting drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.